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Deflazacort-D5

Cat. No.: B12410745
M. Wt: 446.5 g/mol
InChI Key: FBHSPRKOSMHSIF-NNXZVGBDSA-N
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Description

Significance of Deuterated Analogs in Modern Pharmaceutical and Biochemical Sciences

Deuterated analogs are a cornerstone of contemporary pharmaceutical and biochemical research, offering unique advantages in understanding drug disposition and action. pharmaffiliates.com The replacement of hydrogen with deuterium (B1214612), a stable isotope of hydrogen containing one proton and one neutron, is a subtle modification that can have a profound impact on a molecule's properties. hwb.gov.in

The fundamental principle behind isotopic labeling for tracing and quantification lies in the ability to differentiate the labeled compound from the endogenous or unlabeled administered compound. musechem.com By introducing a molecule containing a stable isotope into a biological system, researchers can track its journey, including its absorption, distribution, metabolism, and excretion (ADME). metsol.comnih.gov

Mass spectrometry is a key analytical tool in these studies. nih.gov It separates ions based on their mass-to-charge ratio, allowing for the distinct detection and quantification of the deuterated compound and its metabolites from the naturally occurring, non-deuterated forms. nih.gov This precision is crucial for pharmacokinetic studies, which examine how an organism affects a drug. simsonpharma.com

The use of deuterated compounds offers several distinct advantages in both mechanistic and analytical research:

Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in quantitative bioanalysis. pharmaffiliates.com Since their chemical and physical properties are nearly identical to the unlabeled analyte, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer, correcting for variations in sample preparation and analysis. nih.gov This leads to more accurate and precise quantification of the drug or metabolite in biological matrices like plasma or urine.

Mechanistic Elucidation: The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions. musechem.comresearchgate.net By observing changes in metabolism upon deuteration, researchers can gain insights into the mechanisms of drug metabolism and identify the specific sites on a molecule that are susceptible to enzymatic breakdown. acs.org

Improved Metabolic Stability: In some cases, deuteration at a site of metabolic attack can slow down the rate of metabolism, leading to a longer half-life and increased exposure of the drug in the body. unibestpharm.comnih.gov This "metabolic switching" can potentially lead to the development of drugs with improved pharmacokinetic profiles. researchgate.net

Advantage of DeuterationApplication in Research
Near-identical chemical properties Ideal internal standards for accurate quantification in mass spectrometry. nih.govpharmaffiliates.com
Kinetic Isotope Effect (KIE) Elucidation of metabolic pathways and reaction mechanisms. acs.org
Increased C-D bond strength Potential to improve metabolic stability and alter pharmacokinetic profiles. musechem.comunibestpharm.comnih.gov

Overview of Deflazacort (B1670188) as a Glucocorticoid Prodrug

Deflazacort is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. wikipedia.orgjneonatalsurg.com It belongs to the glucocorticoid class of drugs, which are a type of adrenocortical steroid. drugs.comresearchgate.net

Chemical Structure and General Pharmacological Class

The chemical name for Deflazacort is (11β,16β)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, and its molecular formula is C₂₅H₃₁NO₆. wikipedia.orgdrugs.com Structurally, it is an oxazoline (B21484) derivative of prednisolone (B192156). nih.gov As a glucocorticoid, it exerts its effects by interacting with glucocorticoid receptors, leading to the modulation of gene expression and the subsequent reduction of inflammation and immune responses. nih.gov

PropertyDescription
Chemical Name (11β,16β)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione wikipedia.orgdrugs.com
Molecular Formula C₂₅H₃₁NO₆ drugs.comscbt.com
Pharmacological Class Glucocorticoid, Corticosteroid wikipedia.orgdrugs.comresearchgate.net
Therapeutic Use Anti-inflammatory and immunosuppressant wikipedia.orgjneonatalsurg.com

Metabolic Activation to its Primary Active Metabolite, 21-Desacetyl Deflazacort, in In Vitro Systems

Deflazacort itself is an inactive prodrug. wikipedia.orgmedchemexpress.com Following administration, it undergoes rapid and extensive first-pass metabolism by plasma esterases, which hydrolyze the acetyl group at the 21-position. drugs.com This metabolic conversion yields the primary active metabolite, 21-Desacetyl Deflazacort (also known as D 21-OH). wikipedia.orgdrugs.comdrugbank.com It is this metabolite that is largely responsible for the pharmacological activity of the drug. researchgate.net

This active metabolite is further metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to other, inactive metabolites, such as 6β-hydroxy-21-desacetyl deflazacort. drugs.comresearchgate.nethyphadiscovery.com

Rationale for Research on Deflazacort-D5

This compound is the deuterium-labeled version of Deflazacort. medchemexpress.com The "D5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. acanthusresearch.com The primary rationale for the synthesis and use of this compound in research is its application as an internal standard for the highly accurate and sensitive quantification of Deflazacort in biological samples using mass spectrometry. medchemexpress.com

By adding a known amount of this compound to a biological sample, researchers can reliably measure the concentration of unlabeled Deflazacort. The deuterated standard behaves almost identically to the unlabeled drug during sample extraction, chromatography, and ionization, thus compensating for any sample loss or variability in the analytical process. This ensures the precision and accuracy of pharmacokinetic and drug metabolism studies involving Deflazacort.

Role as a Stable Isotope Internal Standard (SIIS) in Quantitative Analysis

In quantitative bioanalysis, particularly using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. waters.com An internal standard is a compound added in a known, constant amount to all samples, calibrators, and controls, which helps to correct for variability during the analytical process. scispace.com A Stable Isotope Internal Standard (SIIS), such as this compound, is considered the gold standard for this purpose. scispace.comnih.gov

The key advantage of an SIIS is that it is nearly physically and chemically identical to the analyte (the substance being measured). acanthusresearch.com This means this compound behaves almost identically to unlabeled Deflazacort during sample extraction, chromatography, and ionization in the mass spectrometer. waters.com It co-elutes with the analyte and experiences the same potential for signal suppression or enhancement from the sample matrix (e.g., plasma or urine). waters.com However, due to its higher mass, the mass spectrometer can easily differentiate it from the unlabeled Deflazacort. clearsynth.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate quantification, effectively canceling out variations that could otherwise compromise the results. nih.gov

Table 1: Physicochemical Properties of Deflazacort and this compound

CompoundChemical FormulaMolecular Weight ( g/mol )
DeflazacortC₂₅H₃₁NO₆441.52 scbt.comabmole.comsigmaaldrich.com
This compoundC₂₅H₂₆D₅NO₆446.55 simsonpharma.comesschemco.comnih.gov

Utility in Elucidating Metabolic Pathways and Enzyme Kinetics In Vitro

Beyond quantitative analysis, stable isotope-labeled compounds like this compound are powerful tools for studying how a drug is processed by the body. acs.orgnih.gov These investigations, often conducted in vitro using preparations like human liver microsomes, provide critical insights into a drug's metabolic fate. milecell-bio.comnih.gov

Elucidating Metabolic Pathways Deflazacort is an inactive prodrug that is rapidly converted by esterases to its pharmacologically active metabolite, 21-desacetyldeflazacort. drugbank.com This active metabolite is then further metabolized, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme, into other, inactive metabolites like 6β-hydroxy-21-desacetyl deflazacort. drugbank.comnih.govfda.gov

By incubating this compound with human liver microsomes—which are rich in CYP enzymes—researchers can trace its metabolic transformation. milecell-bio.comnih.gov Any metabolites formed from the labeled parent drug will also carry the deuterium label. creative-proteomics.com When the resulting mixture is analyzed by mass spectrometry, these labeled metabolites can be unequivocally identified by their characteristic mass shift, distinguishing them from endogenous compounds in the complex in vitro system. tandfonline.com This allows for the confident mapping of metabolic pathways and the identification of previously unknown metabolites. acs.orgtandfonline.com

Investigating Enzyme Kinetics The replacement of hydrogen with a heavier isotope like deuterium can sometimes influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov A C-D bond is stronger than a C-H bond, and if the cleavage of this bond is the slowest, rate-determining step of an enzyme-catalyzed reaction, the deuterated compound will react more slowly. researchgate.net Observing a KIE provides strong evidence about the reaction mechanism. nih.goveinsteinmed.edu

In the context of this compound, if the deuterium atoms are placed at a site where CYP3A4 performs a metabolic transformation (e.g., hydroxylation), comparing the rate of metabolism of this compound to that of unlabeled Deflazacort can provide valuable information. A significant difference in the reaction rates would suggest that the C-H bond cleavage at that position is a critical, rate-limiting part of the enzymatic process. researchgate.net Such studies contribute to a deeper understanding of the specific enzyme kinetics involved in the drug's metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31NO6 B12410745 Deflazacort-D5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31NO6

Molecular Weight

446.5 g/mol

IUPAC Name

[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D3,12D2

InChI Key

FBHSPRKOSMHSIF-NNXZVGBDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C

Origin of Product

United States

Synthesis and Derivatization of Deflazacort D5 and Its Labeled Metabolites

Chemical Synthesis of Deflazacort (B1670188) (Precursor to Labeled Forms)

The synthesis of deflazacort serves as the foundational process for producing its isotopically labeled variants. The established synthetic routes are multi-step processes that involve intricate chemical transformations of steroidal precursors.

Established Multi-step Synthetic Routes

The industrial production of deflazacort has traditionally commenced from readily available steroid intermediates. One common precursor is 16,17-epoxy prednisolone (B192156), which can be synthesized from 4-androstene-3,17-dione (4-AD). A key step in the synthesis involves the reaction of 16(17)a-epoxy prednisolone with ammonia (B1221849) in an organic solvent. This reaction opens the epoxide ring to form the 17α-amino, 16α-hydroxy prednisolone intermediate. simsonpharma.com

Alternative routes have also been described, starting from materials such as turmeric extract saponins (B1172615) or 3β-hydroxy-5α-pregnane steroid intermediates derived from 17α-hydroxyprogesterone. These pathways, however, can be lengthy, involving approximately 14 steps, and may present challenges related to environmental impact and lower yields.

A representative scheme for the synthesis of deflazacort from an epoxide precursor is outlined below:

StepReactantReagents and ConditionsProductYield
116(17)a-epoxy prednisoloneAmmonia, organic solvent, 10-50°C, 1-2 atm, 16-18 hours17α-amino, 16α-hydroxy prednisoloneNot specified
217α-amino, 16α-hydroxy prednisoloneAcetic anhydride, acid catalyst (e.g., sulfuric acid), organic solvent (e.g., glacial acetic acid), 10-50°C, 6-8 hoursDeflazacort80-85% (overall)

Advanced Synthetic Methodologies and Chemical Transformations

Research into more efficient and expeditious syntheses of deflazacort has led to the exploration of advanced chemical transformations. One such approach involves starting from 9-Bromotriene acetate (B1210297). hyphadiscovery.com A series of transformations, including debromination and epoxidation, can lead to key intermediates. For instance, the treatment of an epoxide intermediate with ethyl carbazate (B1233558) under various conditions has been investigated to form the oxazoline (B21484) ring, though with limited success in some cases. hyphadiscovery.com

A significant improvement in the synthesis involves the use of p-methylbenzenesulfonic acid as a catalyst for the reaction of a compound 13 (an intermediate) with acetic anhydride, which results in the formation of deflazacort with a purity of 99%. Another patented method describes a thirteen-step chemical synthesis involving elimination, cyanohydrin formation, silanization, and other transformations to obtain deflazacort. benchchem.com These advanced methodologies aim to improve yield, purity, and reduce the environmental impact of the synthesis.

Strategies for Deuterium (B1214612) Incorporation into Deflazacort

The introduction of deuterium atoms into the deflazacort molecule to create Deflazacort-D5 requires specific labeling strategies. These methods are designed to be site-specific and efficient to ensure high isotopic purity of the final product.

Site-Specific Deuteration Approaches

Common strategies for deuterium labeling of steroids include:

Base-Catalyzed Hydrogen-Deuterium (H/D) Exchange: This method is effective for introducing deuterium at positions adjacent to carbonyl groups through enolization. nih.gov In the context of deflazacort, this could potentially be used to label positions near the ketone groups in the steroid backbone. The reaction is typically carried out using a deuterated solvent like D2O in the presence of a base. nih.gov

Reductive Deuteration: This involves the reduction of a suitable functional group, such as a ketone or a double bond, using a deuterium source like sodium borodeuteride (NaBD4) or deuterium gas (D2) with a catalyst. simsonpharma.com For instance, the C-11 ketone of a cortisone (B1669442) precursor could be reduced with NaBD4 to introduce a deuterium atom at the C-11 position. simsonpharma.com

Catalytic Deuterium Exchange: Transition metal catalysts can be employed to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source. chemrxiv.org

Given the molecular formula of commercially available this compound (C25H26D5NO6), the five deuterium atoms are likely incorporated at specific, stable positions on the molecule. nih.gov The exact positions are not publicly disclosed by the manufacturers.

Table of Commercially Available this compound:

Compound NameMolecular FormulaMolecular Weight (g/mol)
This compoundC25H26D5NO6446.55

Methodological Considerations for Isotopic Labeling Efficiency and Purity

Achieving high isotopic labeling efficiency and purity is paramount in the synthesis of deuterated standards. Several factors must be carefully controlled:

Choice of Deuterating Agent: The isotopic enrichment of the deuterating agent (e.g., D2O, NaBD4) directly impacts the isotopic purity of the final product. High-purity reagents are essential.

Reaction Conditions: Temperature, reaction time, and catalyst selection can influence the extent and specificity of deuterium incorporation. Undesirable side reactions or back-exchange (replacement of deuterium with hydrogen) must be minimized.

Purification: Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are crucial for separating the desired deuterated compound from any unlabeled or partially labeled species, ensuring high chemical and isotopic purity. chemrxiv.org

Analytical Verification: The isotopic purity and the position of deuterium incorporation are confirmed using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Deuterated Deflazacort Metabolites

Deflazacort is a prodrug that is rapidly metabolized in the body to its active form, 21-desacetyl deflazacort. nih.gov This active metabolite is further metabolized, primarily by CYP3A4, to other products such as 6β-hydroxy-21-desacetyl deflazacort. hyphadiscovery.com The synthesis of deuterated versions of these metabolites is important for their use as internal standards in pharmacokinetic studies.

One advanced method for producing deuterated metabolites is through microbial biotransformation . hyphadiscovery.com This technique utilizes microorganisms or their enzymes to carry out specific chemical reactions. For the synthesis of deuterated deflazacort metabolites, a deuterated parent compound (this compound) would be introduced to a selected microbial culture. The microorganisms' enzymatic machinery would then metabolize the deuterated drug, producing the desired deuterated metabolites. This approach can be particularly advantageous for complex, multi-step transformations that are challenging to achieve through traditional chemical synthesis. hyphadiscovery.com

For example, the production of 6β-hydroxy-21-desacetyl deflazacort from deflazacort is challenging via chemical synthesis due to the need for stereospecific reactions. hyphadiscovery.com Microbial biotransformation offers a viable alternative for producing this metabolite and its deuterated analogs. hyphadiscovery.com

A commercially available deuterated metabolite is 21-Desacetyl this compound.

Table of Commercially Available Deuterated Deflazacort Metabolite:

Compound NameMolecular FormulaMolecular Weight (g/mol)
21-Desacetyl this compoundC23H24D5NO5404.52

Preparation of 21-Desacetyl this compound

21-Desacetyl Deflazacort, the primary active metabolite of deflazacort, is formed rapidly in the body through the action of plasma esterases. hyphadiscovery.com Its deuterated analogue, 21-Desacetyl this compound, serves as an important internal standard for quantitative bioanalytical assays. While specific, detailed synthetic protocols for 21-Desacetyl this compound are not extensively published in peer-reviewed literature and are often proprietary to commercial suppliers, general methods for the deuteration of steroids can provide insight into its potential preparation. nih.govsimsonpharma.comartis-standards.comesschemco.com

The synthesis of deuterated steroids typically involves either direct exchange reactions or the use of deuterated reagents in a multi-step synthesis. nih.govnih.gov One common approach is hydrogen-deuterium exchange, where the parent molecule is treated with a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, often in the presence of a catalyst. nih.gov For corticosteroids, this can be a challenging endeavor due to the complexity of the steroid nucleus and the presence of multiple reactive sites.

Another strategy involves the reductive deuteration of a suitable precursor. nih.gov This could entail the introduction of a double bond at a specific position in the steroid backbone, which is then reduced using a deuterium source like sodium borodeuteride (NaBD₄). The choice of reaction conditions and protecting groups is crucial to ensure the selective introduction of deuterium at the desired positions without altering the rest of the molecule's structure.

Given that this compound is a commercially available compound, it is likely produced from a deuterated starting material or through a late-stage deuteration process. medchemexpress.comlifetechindia.com The synthesis of 21-Desacetyl this compound could then be achieved by the deacetylation of this compound. This deacetylation can be accomplished under alkaline conditions, for instance, using sodium hydroxide, which hydrolyzes the ester linkage at the C21 position. ingentaconnect.com

General Strategies for Steroid Deuteration

MethodDescriptionKey ReagentsReference
Hydrogen-Deuterium ExchangeReplacement of hydrogen atoms with deuterium through equilibrium reactions.D₂O, NaOD, deuterated solvents nih.gov
Reductive DeuterationAddition of deuterium across a double bond or to a carbonyl group.NaBD₄, D₂ gas with a catalyst nih.gov
Catalytic DeuterationUse of a metal catalyst to facilitate the addition of deuterium.Platinum, Palladium, Raney Nickel researchgate.netcdnsciencepub.com

Biosynthetic Approaches to Labeled Metabolites (e.g., using microbial biotransformation)

While chemical synthesis is a powerful tool, it can be challenging and costly for complex molecules, especially when stereospecific reactions are required. hyphadiscovery.com An alternative and often more efficient approach for producing certain drug metabolites is microbial biotransformation. hyphadiscovery.com This method utilizes microorganisms, such as bacteria and fungi, to carry out specific enzymatic reactions that mimic mammalian metabolism. hyphadiscovery.com

A significant application of this technology in the context of deflazacort has been the production of its major human circulating metabolite, 6β-hydroxy-21-desacetyl deflazacort. hyphadiscovery.com The chemical synthesis of this metabolite is particularly difficult due to the need for a stereospecific hydroxylation at the 6β position. hyphadiscovery.com

The process of microbial biotransformation for generating labeled metabolites typically involves several key steps:

Screening: A panel of microbial strains or their enzymes (like PolyCYPs) is screened to identify those that can efficiently convert the parent drug into the desired metabolite. hyphadiscovery.com This initial screening is usually performed with unlabeled material. hyphadiscovery.com

Optimization and Scale-Up: Once a suitable microbial strain is identified, the fermentation conditions (e.g., media composition, temperature, pH) are optimized to maximize the yield of the target metabolite. The process is then scaled up to produce larger quantities. hyphadiscovery.com

Labeled Synthesis: The optimized biotransformation process is then repeated using the isotopically labeled parent drug (e.g., ¹⁴C-deflazacort or a deuterated version) to produce the labeled metabolite. hyphadiscovery.com

Purification and Characterization: The resulting labeled metabolite is purified from the fermentation broth using chromatographic techniques. Its structure and purity are confirmed using methods like NMR spectroscopy and HPLC. hyphadiscovery.com

For instance, microbial biotransformation has been successfully employed to produce ¹⁴C-labeled 6β-hydroxy-21-desacetyl deflazacort for use in transporter interaction studies. hyphadiscovery.com This biosynthetic approach provided a practical route to a metabolite that was challenging to obtain through traditional chemical synthesis. hyphadiscovery.com

Research Findings on Microbial Biotransformation of Deflazacort

FindingSignificanceReference
Microbial biotransformation is a viable alternative to chemical synthesis for producing 6β-hydroxy-21-desacetyl deflazacort.Overcomes the challenges of stereospecific chemical reactions. hyphadiscovery.com
The process has been used to generate both unlabeled and radiolabeled (¹⁴C) versions of the metabolite.Enables a wide range of in vitro and in vivo studies. hyphadiscovery.com
The availability of the microbially produced metabolite facilitated studies on its potential for drug-drug interactions.Provided crucial data for regulatory submissions. hyphadiscovery.com

Advanced Analytical Methodologies for Deflazacort D5

Chromatographic Separation Techniques

Chromatographic separation is a foundational step in the analysis of Deflazacort-D5, ensuring it is isolated from the non-labeled analyte and other interfering substances in complex matrices like plasma before detection. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the specific requirements of the analysis, such as desired resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation of pharmaceuticals. scielo.briajps.com For deuterated analogs like this compound, the primary goal of HPLC method development is to establish a protocol that effectively separates the analyte from its non-deuterated counterpart and any metabolites. Since the isotopic substitution in this compound results in a negligible difference in polarity and chemical properties, the chromatographic behavior is nearly identical to that of unlabeled deflazacort (B1670188). Therefore, methods developed for deflazacort can be directly adapted. scielo.brscielo.br

Method development typically involves optimizing the mobile phase composition, selecting an appropriate stationary phase (column), and adjusting the flow rate. scielo.br Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. scielo.brresearchgate.net A common mobile phase consists of a mixture of acetonitrile (B52724) and water or an ammonium (B1175870) acetate (B1210297) buffer. scielo.brnih.gov The detection wavelength for UV-based detection is often set around 244 nm. scielo.brscielo.br While UV detection can be used, HPLC is most powerfully employed when coupled with a mass spectrometer for analyzing deuterated standards. nih.govphmethods.net

A key aspect of validation for these methods includes ensuring linearity, precision, accuracy, and specificity, often following guidelines from the International Conference on Harmonisation (ICH). ijrar.orgresearchgate.net Successful validation demonstrates that the method is reliable for its intended purpose. iajps.com

Table 1: Representative HPLC Parameters for Deflazacort Analysis

ParameterConditionSource
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm) scielo.brnih.gov
Mobile PhaseAcetonitrile:Water (e.g., 80:20, v/v) or Methanol:Ammonium Acetate Buffer scielo.brnih.gov
Flow Rate1.0 mL/min scielo.brresearchgate.net
DetectionUV at 244 nm scielo.br
Injection Volume20 µL nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles. nih.gov This technology provides substantially higher resolution, greater sensitivity, and faster analysis times. uni-muenchen.de In isotopic analysis, these advantages are particularly valuable. The enhanced resolving power of UPLC ensures a more complete separation of the deuterated standard (this compound) from the native analyte and potential isobaric interferences, which is critical for accurate quantification by mass spectrometry. waters.commedrxiv.org

UPLC systems operate at higher pressures than HPLC systems, enabling the use of longer columns packed with smaller particles and higher mobile phase flow rates without sacrificing efficiency. nih.gov For steroid analysis, a typical UPLC method might use a C18 column (e.g., Acquity UPLC BEH C18) with a binary solvent system such as acetonitrile and water containing a modifier like formic acid. nih.govjddtonline.info The shorter run times, often under 10 minutes, improve throughput, a significant benefit in studies involving large numbers of samples. nih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique offers a highly sensitive and specific platform for analyzing corticosteroids and their deuterated analogs in complex biological matrices. nih.gov

Table 2: Comparison of Typical HPLC and UPLC Conditions for Steroid Analysis

ParameterHPLCUPLC
Column Particle Size3-5 µm< 2 µm
Typical Column Dimensions4.6 x 150 mm or 4.6 x 250 mm2.1 x 50 mm or 2.1 x 150 mm
Typical Run Time10-25 minutes scielo.briajps.com< 10 minutes nih.govjddtonline.info
System PressureLowerHigher
ResolutionGoodExcellent uni-muenchen.de

Mass Spectrometric Quantification

Mass spectrometry (MS) is the definitive detection method for quantifying deuterated internal standards like this compound. Its ability to differentiate molecules based on their mass-to-charge ratio allows for the precise and simultaneous measurement of the labeled standard and the unlabeled analyte.

This compound is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of deflazacort and its active metabolite, 21-desacetyl deflazacort. medchemexpress.commedchemexpress.com An SIL-IS is considered the gold standard for quantitative bioanalysis because it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, thus providing the most accurate correction for sample variability. koreascience.kr

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. jddtonline.info For MS/MS, a triple-quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. jddtonline.inforesearchgate.net This process involves:

Source Optimization : The electrospray ionization (ESI) source is operated in positive ion mode. jddtonline.info Key parameters such as desolvation temperature (e.g., 400°C) and source temperature (e.g., 110°C) are optimized to achieve efficient ionization of the analyte and internal standard. jddtonline.info

MRM Transition Selection : A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is selected in the third quadrupole for detection. jddtonline.info For the active metabolite of deflazacort (21-desacetyl deflazacort), a precursor ion of m/z 400.06 is often selected, which fragments to a prominent product ion at m/z 123.91. jddtonline.info For the deuterated analog, 21-desacetylthis compound, the precursor ion would be at m/z 405.5, which can fragment to product ions at m/z 309.2 (quantifier) and m/z 267.1 (qualifier). vulcanchem.com The use of a quantifier and a qualifier transition enhances the certainty of identification.

The method is validated for parameters including specificity, linearity over a defined concentration range (e.g., 0.5-100 ng/mL), accuracy, precision, and stability to ensure its suitability for bioanalytical applications. jddtonline.infojddtonline.info

Table 3: Example LC-MS/MS Parameters for Quantification Using a Deuterated Standard

ParameterAnalyte (21-desacetyl deflazacort)Internal Standard (21-desacetylthis compound)Source
Ionization ModePositive ESIPositive ESI jddtonline.info
Precursor Ion ([M+H]⁺)400.06405.5 jddtonline.infovulcanchem.com
Product Ion (Quantifier)123.91309.2 jddtonline.infovulcanchem.com
Product Ion (Qualifier)-267.1 vulcanchem.com
Desolvation Temperature~400°C jddtonline.info
Source Temperature~110°C jddtonline.info

Isotope Dilution Mass Spectrometry (IDMS) is a primary reference measurement procedure that provides a high degree of accuracy and precision for quantifying a substance in a sample. ontosight.airesearchgate.net The fundamental principle of IDMS is the addition of a known amount of an isotopically enriched version of the analyte (the "spike"), such as this compound, to the sample. koreascience.krontosight.ai

After the labeled standard is added and allowed to fully equilibrate with the endogenous, unlabeled analyte, the sample undergoes extraction and analysis by LC-MS or GC-MS. researchgate.netnih.gov The mass spectrometer measures the intensity ratio of the unlabeled analyte to the labeled standard. ontosight.ai Because the labeled standard behaves chemically identically to the unlabeled analyte during sample preparation and analysis, any loss of material during these steps affects both compounds equally. koreascience.kr This internal correction for procedural losses and matrix effects allows for a very accurate calculation of the original concentration of the unlabeled analyte in the sample. researchgate.net

This technique is widely applied in clinical chemistry for the certification of reference materials and the development of reference methods for analytes like steroid hormones. ontosight.ainih.gov The use of this compound in an IDMS workflow enables highly reliable quantification of deflazacort in pharmacokinetic and metabolic research. nih.gov

The reliability of this compound as an internal standard is directly dependent on its isotopic purity—the percentage of the compound that is appropriately labeled with deuterium (B1214612) atoms. nih.gov High isotopic purity (typically >98%) is required to ensure that the contribution from unlabeled species within the standard is negligible. lifetechindia.com

High-resolution mass spectrometry (HRMS), often coupled with UPLC, is a powerful tool for characterizing isotopic purity. nih.gov The high resolving power of HRMS allows for the clear separation and accurate mass measurement of different isotopologues (molecules that differ only in their isotopic composition). nih.gov

The characterization process involves:

Infusion and Analysis : A solution of this compound is infused into the HRMS system.

Isotopologue Detection : The mass spectrometer detects the ion for the fully D5-labeled molecule as well as ions for molecules containing fewer deuterium atoms (D4, D3, etc.) and the unlabeled D0 molecule.

Purity Calculation : The isotopic purity is calculated based on the relative abundance of the ion signals corresponding to each isotopologue. nih.gov

This analysis confirms the degree of deuterium enrichment and also provides information on the distribution of deuterium within the molecule, ensuring the stability of the label and the absence of H/D exchange reactions under analytical conditions. nih.gov For instance, a quality control analysis might confirm a deuterium enrichment of >98% and a chemical purity of ≥99% by HPLC. vulcanchem.com

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the chemical identity, isotopic placement, and structural integrity of this compound. These methods provide a detailed fingerprint of the molecule, ensuring its suitability for use as an analytical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement and Purity

The purity of the sample is also determined through this method. The presence of any residual signals at the deuterated positions indicates incomplete isotopic labeling. Furthermore, the integration of the remaining proton signals against a known internal reference standard can be used to quantify the chemical purity. High-purity deuterated solvents, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), are typically used for these analyses to avoid solvent interference. labinsights.nlarmar-europa.de

Table 1: Hypothetical ¹H NMR Spectral Data Comparison for Deflazacort vs. This compound This table illustrates the expected changes in the proton NMR spectrum upon deuteration. Actual chemical shifts (δ) may vary based on experimental conditions.

Proton AssignmentExpected Chemical Shift (δ) in Deflazacort (ppm)Expected Signal in this compoundRationale
Methyl Protons (e.g., C-18, C-19)0.8 - 1.5PresentThese positions are not typically targeted for deuteration in this standard.
Specific Methylene/Methine ProtonsVariablePresentSignals remain for non-deuterated positions.
Protons at Deuterated SitesVariableAbsent or significantly reducedSubstitution of ¹H with ²H removes the signal from the ¹H spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Deuterated Compound Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule's chromophores—the parts of the molecule responsible for its color. For Deflazacort, the conjugated π-system in its steroidal structure gives rise to a characteristic absorption maximum (λmax). Studies on the non-deuterated form of Deflazacort report a λmax at approximately 244 nm in solvents like ethanol (B145695) or methanol. researchgate.netscielo.britmedicalteam.plresearchgate.net

Since the replacement of hydrogen with deuterium does not significantly alter the electronic structure of the chromophores, this compound is expected to exhibit a nearly identical UV-Vis spectrum and λmax to its non-deuterated analog. The primary application of UV-Vis spectroscopy in this context is not for structural confirmation but for quantitative analysis. japsonline.com It is used to accurately determine the concentration of stock solutions during the preparation of calibrators and quality control samples for method validation studies. itmedicalteam.plimpactfactor.orgijrar.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. thermofisher.com An infrared spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds. sartorius.com In the analysis of this compound, the FTIR spectrum is compared to that of standard Deflazacort to confirm its structural integrity. impactfactor.orgnih.gov

Table 2: Key FTIR Functional Group Bands for Deflazacort and Expected Shifts for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹) in DeflazacortExpected Wavenumber (cm⁻¹) in this compoundSignificance
O-H Stretch (Alcohol)3200 - 36003200 - 3600Confirms presence of hydroxyl group.
C-H Stretch (Alkene/Alkane)2850 - 3100Reduced intensity at these wavenumbers.Confirms replacement of C-H bonds.
C-D StretchNot Present~2100 - 2250Direct evidence of C-D bond formation.
C=O Stretch (Ketone/Ester)1650 - 17501650 - 1750Confirms carbonyl functional groups.
C=C Stretch (Alkene)1600 - 16801600 - 1680Confirms conjugated system integrity.

Analytical Method Validation for Deuterated Standards

When this compound is used as an internal standard (IS) in a quantitative analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the entire method must be validated to ensure its reliability, as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). jyoungpharm.orgich.orgnih.gov Validation demonstrates that the analytical procedure is suitable for its intended purpose. clearsynth.com

Evaluation of Linearity, Precision, and Accuracy

Linearity, precision, and accuracy are core components of method validation that establish the quantitative performance of the assay. elementlabsolutions.com Deuterated internal standards are preferred because they have physicochemical properties very similar to the analyte, ensuring they behave consistently during sample extraction, processing, and chromatographic analysis, which corrects for variability. clearsynth.comresearchgate.net

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org It is determined by preparing a series of calibration standards at different concentrations and analyzing them. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The linearity is typically evaluated by the correlation coefficient (r) or coefficient of determination (r²), with a value of >0.99 being desirable. researchgate.netscielo.br

Precision: Precision measures the degree of agreement among a series of measurements from the same sample. ich.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision), which assesses variability within a single day, and intermediate precision (inter-day precision), which assesses variability on different days. elementlabsolutions.com

Accuracy: This parameter reflects the closeness of the measured value to the true value. ich.org It is determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The accuracy is expressed as the percentage of the nominal (spiked) concentration.

Table 3: Typical Acceptance Criteria for Linearity, Precision, and Accuracy in Bioanalytical Method Validation

ParameterCommon Acceptance CriterionDescription
Linearity (r²)≥ 0.99Indicates a strong correlation between concentration and instrument response. jyoungpharm.org
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)Measures the closeness of repeated measurements. scielo.br
Accuracy (% Bias)Within ±15% of nominal value (±20% at LLOQ)Measures how close the experimental value is to the true value. jyoungpharm.org

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its limits of detection (LOD) and quantification (LOQ). researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nyc.gov It signifies that the analyte is present.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. nyc.govresearchgate.net The LOQ is often the lowest point on the calibration curve (Lower Limit of Quantification or LLOQ).

There are several methods to determine LOD and LOQ, including:

Signal-to-Noise Ratio (S/N): This approach compares the signal height from the analyte to the background noise. An S/N ratio of 3:1 is commonly accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. chrom-china.comnih.gov

Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method uses the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses, and S is the slope of the calibration curve. researchgate.net

The use of a deuterated internal standard like this compound can improve the reliability of determining these limits by minimizing analytical variability at low concentrations. nih.gov

Table 4: Common Approaches for Determining LOD and LOQ

MethodLOD Calculation/CriterionLOQ Calculation/Criterion
Signal-to-Noise RatioS/N ≥ 3S/N ≥ 10
Based on Standard Deviation and Slope3.3 x (σ / S)10 x (σ / S)

In Vitro Metabolic Investigations Using Deflazacort D5

Enzymatic Biotransformation Pathways of Deflazacort (B1670188) and its Deuterated Analogs

The metabolic journey of Deflazacort is a multi-step process involving activation and subsequent modification by various enzymes. In vitro systems are essential for isolating and studying each step of this cascade.

Esterase-Mediated Prodrug Activation in In Vitro Systems

Deflazacort is an inactive prodrug, meaning it requires enzymatic conversion in the body to become pharmacologically active. nih.gov In vitro studies confirm that upon administration, Deflazacort is rapidly hydrolyzed by ubiquitous esterase enzymes. nih.govresearchgate.net This reaction cleaves the ester group at the C21 position, converting the prodrug into its primary active metabolite, 21-desacetyl deflazacort. researchgate.net This activation is a critical first step in its mechanism of action and can be readily studied in in vitro preparations containing esterases, such as human plasma or liver S9 fractions. mdpi.comnih.gov

Cytochrome P450 (CYP) Isoform-Specific Metabolism of Deflazacort (e.g., CYP3A4) in In Vitro Systems

Following its activation, 21-desacetyl deflazacort undergoes further metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes located in the liver. nih.gov In vitro investigations using human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP3A4 as the principal isoform responsible for the subsequent biotransformation of the active metabolite. nih.govresearchgate.net

These studies show that CYP3A4 catalyzes the hydroxylation of 21-desacetyl deflazacort to form several other inactive metabolites. nih.gov The most significant of these is 6β-hydroxy-21-desacetyl deflazacort. nih.govresearchgate.net The activity of CYP3A4 is a key determinant of the clearance rate of the active drug. In vitro models like HLMs are standard tools for examining the kinetics of this reaction and for assessing potential drug-drug interactions involving the CYP3A4 pathway. nih.govku.edu

Identification and Profiling of Deuterated Metabolites in In Vitro Models (e.g., liver microsomes, hepatocytes)

In vitro models such as human liver microsomes and cryopreserved hepatocytes are the primary platforms for studying the formation of drug metabolites. ku.eduescientificpublishers.com When investigating the metabolism of Deflazacort, its deuterated analog, Deflazacort-D5, is used as an internal standard. The distinct mass of this compound and its resulting metabolites allows for clear differentiation from the non-deuterated compounds when analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). frontiersin.org

This technique enables precise quantification and structural elucidation of the metabolites formed. The typical metabolic pathway involves the initial deacetylation followed by hydroxylation. The use of a deuterated standard helps to accurately trace and identify metabolites, even those present in low concentrations, within the complex matrix of an in vitro incubation. frontiersin.orgnih.gov

Table 1: Major Metabolites of Deflazacort Identified in In Vitro Systems

Parent Compound Enzyme(s) Major Metabolite(s) Metabolic Reaction
Deflazacort Esterases 21-desacetyl deflazacort Hydrolysis (Prodrug Activation)

Isotope Effects on Metabolism

The strategic placement of deuterium (B1214612) atoms in a drug molecule can significantly alter its metabolic rate, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). This effect is a valuable tool for probing enzymatic mechanisms.

Deuterium Kinetic Isotope Effects (DKIE) on Enzyme Kinetics and Reaction Rates

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov For enzymatic reactions that involve the cleavage of a C-H bond in the rate-limiting step, substituting hydrogen with deuterium can slow down the reaction rate. nih.govnih.gov This is the principle behind the DKIE.

In the context of Deflazacort metabolism, the CYP3A4-mediated hydroxylation of its active metabolite involves the breaking of a C-H bond. nih.gov By using a deuterated analog like this compound, researchers can investigate the kinetics of this specific step. If the cleavage of the deuterated bond is rate-limiting, a significant DKIE will be observed, manifesting as a slower rate of metabolite formation compared to the non-deuterated parent drug. researchgate.netnih.govnih.gov The magnitude of the DKIE provides insight into the transition state of the enzymatic reaction and confirms whether C-H bond cleavage is a kinetically significant step. icm.edu.pl

Table 2: Theoretical Impact of Deuterium Kinetic Isotope Effect (DKIE) on Reaction Rates

Parameter Description Expected Effect of Deuteration (if C-H cleavage is rate-limiting)
Vmax Maximum reaction rate Decrease
Km Substrate concentration at half Vmax No significant change
CLint (Vmax/Km) Intrinsic clearance Decrease

| KH/KD | Ratio of rates for H vs. D substrate | > 1 |

Elucidation of Rate-Limiting Steps and Metabolic Switching in Enzymatic Reactions

Furthermore, deuteration can lead to a phenomenon known as "metabolic switching." nih.gov If the primary metabolic pathway is slowed due to the DKIE, the enzyme may compensate by metabolizing the molecule at alternative, non-deuterated sites. researchgate.netnih.gov For instance, if hydroxylation at the 6β-position is hindered by deuteration, CYP3A4 might increase the rate of oxidation at another position on the steroid core. Observing the emergence of new or more abundant alternative metabolites from a deuterated substrate compared to its non-deuterated counterpart in an in vitro system is a clear indication of metabolic switching. nih.govnih.gov This provides valuable information about the flexibility of the enzyme's active site and the alternative pathways available for drug clearance.

In Vitro Drug-Drug Interaction Potential Studies Using Deuterated Probes

The assessment of drug-drug interaction (DDI) potential is a critical step in drug development. These studies determine if a new drug can alter the metabolism of other co-administered drugs, or vice-versa. Deuterated probes, such as this compound, are essential for the precise quantification required in these sensitive assays.

Assessment of Enzyme Inhibition and Induction by Deflazacort Metabolites in Cellular or Subcellular Systems

In vitro studies are performed to evaluate the potential of a drug and its metabolites to inhibit or induce the activity of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.

Enzyme Inhibition: Inhibition assays gauge whether Deflazacort or its metabolites can block the action of specific CYP enzymes. These experiments typically involve incubating human liver microsomes (HLMs), which are rich in CYP enzymes, with a known CYP-specific substrate and various concentrations of the test compound (e.g., a Deflazacort metabolite). The rate of metabolite formation from the probe substrate is then measured. This compound would be added as an internal standard to the samples before LC-MS/MS analysis to ensure that any variability during sample preparation or analysis is accounted for, thus providing an accurate measurement of the probe substrate's metabolite.

Research on a major, but inactive, human metabolite of Deflazacort, 6β-hydroxy-21-desacetyl deflazacort (6β-OH-21-desDFZ), demonstrated weak to moderate inhibitory potential. nih.govnih.gov Studies using pooled HLMs showed weak inhibition for CYPs 1A2, 2B6, 2C8, 2C9, and 2D6, with moderate inhibition of CYP2C19 and CYP3A4. nih.gov The concentration causing a 50% decrease in enzyme activity (IC50) was found to be approximately 50 µM for CYP2C19 and 35 µM for CYP3A4. nih.gov

Enzyme Induction: Induction assays determine if a drug can increase the synthesis of CYP enzymes, potentially leading to faster metabolism and reduced efficacy of other drugs. These studies are often conducted using cultured human hepatocytes. The cells are treated with the test compound for a period, typically 48 to 72 hours, after which the expression (mRNA levels) and activity of CYP enzymes are measured. nih.govnih.gov In such studies, this compound would serve as the internal standard for quantifying the parent drug and its metabolites in the culture medium, confirming cellular exposure and metabolic turnover.

Studies on the 6β-OH-21-desDFZ metabolite, at concentrations up to 50 µM, showed no significant concentration-dependent induction of the mRNA levels or enzyme activity for CYP1A2, CYP2B6, or CYP3A4 in cryopreserved human hepatocytes after 48 hours of incubation. nih.govnih.gov

In Vitro DDI StudySystem UsedKey Findings for Deflazacort Metabolite (6β-OH-21-desDFZ)Role of this compound
Enzyme Inhibition Human Liver Microsomes (HLMs)Weak inhibition of CYP1A2, 2B6, 2C8, 2C9, 2D6. Moderate inhibition of CYP2C19 (IC50 ~50 µM) and CYP3A4 (IC50 ~35 µM). nih.govInternal standard for LC-MS/MS quantification of probe substrate metabolites.
Enzyme Induction Cultured Human HepatocytesNo meaningful induction of CYP1A2, CYP2B6, or CYP3A4 mRNA or activity. nih.govnih.govInternal standard for quantifying Deflazacort and its metabolites to confirm cell exposure.

Transporter-Mediated Interactions in In Vitro Models

Drug transporters are proteins that facilitate the movement of drugs across cellular membranes and play a key role in drug absorption, distribution, and excretion. In vitro models, such as Caco-2 cell monolayers, are widely used to study these interactions. sigmaaldrich.comnih.gov Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized cells that express many of the transporters found in the human intestine, making them an excellent model for predicting oral drug absorption. sigmaaldrich.comnih.gov

To assess if a drug is a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), bidirectional transport assays are performed. sigmaaldrich.comlabcorp.com The drug is added to either the apical (top) or basolateral (bottom) side of the Caco-2 monolayer, and its appearance on the opposite side is measured over time. This compound is crucial in these experiments for the accurate quantification of Deflazacort transported across the cell layer. A higher transport rate from the basolateral to the apical side compared to the reverse indicates that the drug is a substrate of an efflux transporter.

Studies on the 6β-OH-21-desDFZ metabolite showed it moderately inhibited the MDR1 transporter with an IC50 value of 19.81 μM. nih.gov Further investigation revealed that this metabolite was not a substrate for several key transporters, including BCRP and MDR1, but appeared to be a substrate for the OAT3 uptake transporter. nih.gov

Transporter Interaction StudyModel SystemKey Findings for Deflazacort Metabolite (6β-OH-21-desDFZ)Role of this compound
Inhibition Transfected Cell LinesModerate inhibition of MDR1 (IC50 = 19.81 µM), OATP1B1 (IC50 = 37.62 µM), and OATP1B3 (IC50 = 42.22 µM). Weak or no inhibition of others (OAT1, OAT3, OCT2, MATE1, MATE2-K). nih.govInternal standard for quantifying probe substrate concentration.
Substrate Assessment Transfected Cell LinesNot a substrate for BCRP, MDR1, MATE1, MATE2-K, OAT1, OATP1B1, OATP1B3, OCT2. Identified as an in vitro substrate for the OAT3 uptake transporter. nih.govInternal standard for quantifying the amount of transported Deflazacort/metabolite.

Advanced In Vitro Systems for Metabolic Studies

To understand how a drug is metabolized, various in vitro systems that replicate different aspects of liver function are employed. This compound is a consistent requirement across these platforms for reliable data generation.

Application of Liver S9 Fractions, Microsomes, and Recombinant Enzymes

Liver S9 Fractions: The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. nih.gov This makes it a comprehensive system for studying both Phase I (e.g., oxidation via CYPs) and Phase II (e.g., conjugation) metabolic reactions. nih.govmdpi.com Incubating Deflazacort with the S9 fraction can provide a broad profile of its metabolic fate.

Microsomes: Liver microsomes are vesicles derived from the endoplasmic reticulum and are a rich source of key drug-metabolizing enzymes, particularly CYPs and UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov They are the most common in vitro tool for assessing metabolic stability and identifying CYP-mediated metabolic pathways. researchgate.net Studies have shown that Deflazacort is rapidly converted by esterases to its active metabolite, 21-desacetyldeflazacort (21-desDFZ), which is then further metabolized, primarily by the CYP3A4 enzyme, into inactive metabolites. impactfactor.orgdrugbank.comfda.gov In these assays, this compound is used as an internal standard to accurately quantify the disappearance of the parent drug over time, allowing for the calculation of its intrinsic clearance.

Recombinant Enzymes: To pinpoint exactly which enzyme is responsible for a specific metabolic step, recombinant enzymes are used. These are individual human CYP enzymes expressed in a cellular system (e.g., insect cells). nih.gov By incubating Deflazacort with a panel of individual recombinant CYPs, researchers can confirm that CYP3A4 is the main enzyme responsible for the metabolism of its active metabolite, 21-desDFZ. fda.gov The use of this compound ensures that the rate of metabolism by each enzyme is quantified with high precision.

Use of Cultured Cells (e.g., hepatocytes) for Metabolic Phenotyping

Cultured primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors in a physiologically relevant cellular environment. nih.govyoutube.com They allow for the investigation of the complete metabolic profile of a drug, including uptake, metabolism, and efflux.

Mechanistic and Receptor Binding Studies in Vitro Employing Deuterated Deflazacort

Glucocorticoid Receptor (GR) Binding Assays

Comparative In Vitro Binding Affinities of Deflazacort (B1670188) and its Active Metabolite to GR

No studies were found that specifically compare the in vitro binding affinity of Deflazacort-D5 to the glucocorticoid receptor. Research in this area has focused on the non-deuterated deflazacort and its active metabolite, 21-desacetyldeflazacort (also known as L-21-OH). These studies consistently show that the active metabolite has a significantly higher affinity for the GR than the parent drug, deflazacort. It is this metabolite that is largely responsible for the glucocorticoid activity of the drug.

Receptor Stabilization and Conformational Dynamics Studies

There is no available research that investigates the effects of this compound on glucocorticoid receptor stabilization or its conformational dynamics. Such studies are highly specialized and are typically conducted on the primary active form of a drug to understand its fundamental mechanism of action.

Cellular Pharmacodynamics in In Vitro Models

Assessment of Gene Expression Modulation (e.g., anti-inflammatory proteins, cytokines) in Cell Lines

Specific data on how this compound modulates gene expression in cell lines is not available. The extensive body of research on glucocorticoids' mechanism of action, including deflazacort's active metabolite, shows that they exert their anti-inflammatory effects by binding to the GR. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory cytokines and other inflammatory mediators. It is presumed that this compound would elicit a similar response, mediated by its conversion to the deuterated active metabolite.

In Vitro Immunosuppressive Effects and Cellular Responses (e.g., on T lymphocytes, NK and K cells)

There are no published studies detailing the in vitro immunosuppressive effects of this compound on immune cells such as T lymphocytes or NK cells. The immunosuppressive properties of deflazacort are attributed to its active metabolite, which has been shown to affect the function and proliferation of these and other immune cells.

Structural Biology and Computational Approaches

No structural biology studies, such as X-ray crystallography of the GR ligand-binding domain complexed with this compound, or specific computational models analyzing its interaction, have been published. These investigations have been performed for other glucocorticoids to elucidate the structural basis of their binding and activity.

Molecular Docking and Dynamics Simulations of Deuterated Ligand-GR Complexes

Molecular docking and dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as 21-desacetyl this compound, and its target receptor, in this case, the glucocorticoid receptor (GR). researchgate.netumn.eduplos.org These in silico methods provide a detailed view of the binding pose, the specific amino acid residues involved in the interaction, and the conformational changes that occur upon binding. nih.gov

While specific molecular docking and MD simulation studies exclusively on this compound are not extensively available in the public domain, the principles of these techniques can be applied to understand its interaction with the GR. Such simulations would model the binding of the active metabolite, 21-desacetyl this compound, into the ligand-binding domain (LBD) of the GR.

Key Interaction Points in the GR Ligand-Binding Domain:

Interacting Residue TypeSpecific Amino Acids (Human GR)Type of Interaction
Hydrogen Bond Donors/Acceptors Gln570, Arg611, Gln642, Asn564Hydrogen Bonding
Hydrophobic/Van der Waals Contacts Leu563, Met601, Met604, Trp626, Cys736Hydrophobic Interactions

This table represents a generalized view of glucocorticoid interactions with the GR-LBD and is expected to be largely applicable to 21-desacetyl this compound.

Investigating the Influence of Deuterium (B1214612) Substitution on Ligand-Target Interactions (Theoretical and In Silico)

The substitution of hydrogen with deuterium can influence ligand-target interactions through several theoretical mechanisms, primarily related to the altered vibrational properties of chemical bonds. mdpi.com

Kinetic Isotope Effect: As previously mentioned, the primary influence of deuteration is the kinetic isotope effect, which slows the rate of bond cleavage. bocsci.com While this is most relevant to metabolism, it can also theoretically affect the on- and off-rates of ligand binding if hydrogen bond dynamics are a rate-limiting step in the association or dissociation process.

Hydrophobic Interactions: While the effect is generally considered minor, deuteration can slightly alter the hydrophobicity of a molecule, which could in turn influence its interactions within the hydrophobic pocket of the GR's ligand-binding domain.

Theoretical Impact of Deuteration on Deflazacort-GR Interaction:

Interaction TypePotential Influence of DeuterationExpected Outcome on Binding
Hydrogen Bonding Altered bond length and strength due to the Ubbelohde effect. mdpi.comCould either slightly increase or decrease binding affinity depending on the specific H-bond network. mdpi.com
Metabolic Stability Slower rate of CYP3A4-mediated metabolism. vulcanchem.comIncreased half-life of the active metabolite, potentially leading to prolonged receptor occupancy.
Conformational Dynamics Minor changes in the flexibility and vibrational modes of the ligand.May subtly alter the induced fit and stability of the ligand-receptor complex. pnas.org

In vitro studies comparing the binding affinity of 21-desacetyl deflazacort with its deuterated counterpart would be necessary to experimentally validate these theoretical considerations. For instance, competitive binding assays using radiolabeled dexamethasone (B1670325) could determine the IC50 values for both the deuterated and non-deuterated active metabolites, providing a direct comparison of their affinity for the glucocorticoid receptor. nih.gov Studies on other deuterated compounds have shown that such substitutions can indeed lead to measurable differences in receptor binding and functional activity. mdpi.com

Stability and Degradation Kinetics of Deuterated Deflazacort Standards

Forced Degradation Studies of Deflazacort (B1670188) (Applicable to Deuterated Analog)

The stability profile of Deflazacort has been evaluated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. drugbank.comresearchgate.net

Hydrolytic stability is a key factor in determining a drug's shelf-life and formulation requirements. Studies show that Deflazacort's stability is highly dependent on pH. ingentaconnect.com

Acidic Conditions : Deflazacort degrades when subjected to acidic environments. researchgate.netnih.gov In one study, heating the drug at 80°C in 0.1 N HCl resulted in the formation of a degradation product, although the rate of hydrolysis was slower compared to basic conditions. nih.govtojqi.net

Basic Conditions : The compound is highly unstable in alkaline solutions. researchgate.netscribd.com In the presence of 0.1 N NaOH, Deflazacort degrades almost immediately, with studies reporting up to 99.0% conversion into its primary degradation product, 21-hydroxy deflazacort. researchgate.netingentaconnect.comnih.gov

Neutral Conditions : Deflazacort is stable in neutral aqueous solutions and under neutral stress conditions. nih.govresearchgate.netscilit.com

Table 1: Summary of Hydrolytic Degradation Studies of Deflazacort This table is interactive. You can sort and filter the data.

Stress Condition Reagent Conditions Observation Reference(s)
Acidic Hydrolysis 0.1 M HCl Stirring for 8h at 80°C 16.64% degradation tojqi.net
Basic Hydrolysis 0.1 N NaOH Immediate 99.0% degradation researchgate.netingentaconnect.comnih.gov
Basic Hydrolysis 0.1 M NaOH Stirring for 8h at 80°C 10.25% degradation tojqi.net
Neutral Hydrolysis Water Reflux for 2 days Stable, no degradant obtained nih.gov

Exposure to light and heat are common stress factors during manufacturing and storage.

Photolytic Degradation : Studies confirm that Deflazacort is labile to photolytic stress. nih.govresearchgate.netscilit.com Exposure to UV light leads to the formation of significant degradation products, which have been isolated and identified as novel impurities. researchgate.net

Thermal Degradation : In contrast, Deflazacort is generally stable under thermal stress. nih.govresearchgate.netscilit.com One investigation showed no significant degradation of solid Deflazacort when exposed to dry heat at 50°C for two months. nih.gov

Table 2: Photolytic and Thermal Stability of Deflazacort This table is interactive. You can sort and filter the data.

Stress Condition Conditions Observation Reference(s)
Photolytic UV light exposure Degradation observed nih.govresearchgate.netresearchgate.net
Thermal 50°C for 2 months (solid state) Stable, no significant degradation nih.gov
Thermal General Stable researchgate.netscilit.com

The response of Deflazacort to oxidative stress has yielded somewhat varied results in the literature.

Several studies report that Deflazacort is stable against oxidation. For instance, no degradation was observed when the drug was exposed to 30% v/v hydrogen peroxide for 24 days. nih.govresearchgate.net

However, other reports mention the observation of oxidative degradation, noting that a detailed structural elucidation of the resulting products was a gap in understanding the drug's full degradation profile. researchgate.netresearchgate.net

A recent 2024 study successfully identified four distinct degradation products (DP-1, DP-2, DP-3, and DP-4) under specific oxidative stress conditions using 0.3% H₂O₂. researchgate.net

Table 3: Oxidative Degradation Profile of Deflazacort This table is interactive. You can sort and filter the data.

Stress Condition Reagent Observation Reference(s)
Oxidation 30% v/v H₂O₂ for 24 days Stable, no degradation nih.gov
Oxidation General Stable researchgate.netscilit.com
Oxidation 0.3% H₂O₂ at 40°C for 72h Four degradation products formed researchgate.net
Oxidation General Degradation has been reported researchgate.netresearchgate.net

Long-Term Storage and Handling Considerations for Deflazacort-D5 Reference Materials

This compound, as a deuterated analog of Deflazacort, serves as a critical internal standard for its quantification in various biological matrices. The accuracy and reliability of analytical methods employing this compound are intrinsically linked to its stability and purity. Therefore, stringent long-term storage and handling protocols are paramount to preserve its integrity as a reference material. While specific stability studies exclusively on this compound are not extensively published, its stability profile is expected to closely mirror that of the non-labeled Deflazacort, with potential minor differences in degradation kinetics due to the kinetic isotope effect. The fundamental degradation pathways, however, are anticipated to be identical.

Forced degradation studies on Deflazacort have revealed its susceptibility to degradation under certain conditions. The drug is notably unstable in acidic, alkaline, and photolytic environments, while showing relative stability under neutral, thermal, and oxidative stress. nih.gov The primary degradation product identified in these studies is 21-hydroxy deflazacort, formed through the hydrolysis of the acetyl group at the C-21 position. ingentaconnect.comresearchgate.net

General recommendations for the storage of isotopically labeled standards, including deuterated compounds, involve maintaining them in clean, chemically inert containers, and adhering to the storage temperatures specified by the manufacturer, which is typically -20°C for this compound. fiveable.me Proper handling procedures, such as avoiding repeated freeze-thaw cycles and minimizing exposure to light and atmospheric moisture, are essential to prevent degradation and ensure the long-term viability of the reference material. sigmaaldrich.com

Stability Monitoring and Shelf-Life Determination

The stability of this compound reference materials must be systematically monitored to establish and verify their shelf-life. This process is guided by principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing. thefdagroup.comich.org The objective is to detect any degradation over time that could compromise the accuracy of analytical measurements.

Stability monitoring programs typically involve storing the reference material under controlled long-term and accelerated conditions. ich.org For a material like this compound, which is recommended to be stored at -20°C, long-term studies would be conducted at this temperature. sigmaaldrich.com Accelerated studies might involve elevated temperatures to predict degradation over a shorter period. ich.org

The stability-indicating method of choice is often a chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), capable of separating the intact deuterated compound from any potential degradation products. nih.govajpaonline.com The data from forced degradation studies on the parent compound, Deflazacort, provide a crucial framework for what to expect.

Table 1: Summary of Forced Degradation Studies on Deflazacort

Stress ConditionConditions AppliedObservationPrimary Degradant
Acidic Hydrolysis 0.1 M HCl, 70°C for 60 minutesSignificant degradation observed. ajpaonline.com21-hydroxy deflazacort ingentaconnect.comresearchgate.net
Alkaline Hydrolysis 0.1 M NaOH, 37°CRapid and extensive degradation. ingentaconnect.com21-hydroxy deflazacort ingentaconnect.comresearchgate.net
Oxidative Not specifiedStable. researchgate.netNot Applicable
Photolytic Not specifiedDegradation observed. nih.govNot specified
Thermal Not specifiedStable. nih.govNot Applicable
Neutral Hydrolysis (Water) Not specifiedStable. nih.govNot Applicable

This table is based on data for the non-deuterated compound, Deflazacort, and is used as a proxy for the expected behavior of this compound.

Shelf-life determination involves analyzing the stability data collected over time. A regression analysis can be applied to the quantitative data (e.g., purity, concentration of degradation products) to predict the point at which the reference material will no longer meet its predefined acceptance criteria. europa.eu For isotopically labeled standards, a critical aspect to monitor is the isotopic purity, ensuring no significant deuterium-proton exchange occurs, which could compromise its function as an internal standard. sigmaaldrich.com

Impact on Analytical Accuracy and Reproducibility

The stability of the this compound reference material has a direct and significant impact on the accuracy and reproducibility of quantitative analytical methods. fiveable.me As an internal standard, this compound is added to samples at a known concentration to correct for variations in sample preparation, extraction efficiency, and instrument response. chemie-brunschwig.ch

If the this compound standard degrades, its actual concentration will be lower than the nominal concentration used in calculations. This discrepancy leads to an overestimation of the analyte (Deflazacort) in the unknown samples. The presence of degradation products could also potentially interfere with the chromatographic analysis of the target analyte or the internal standard itself, leading to inaccurate integration and quantification.

Table 2: Potential Impact of this compound Degradation on Analytical Results

Type of DegradationConsequenceImpact on Results
Decreased Purity of Standard The actual concentration of intact this compound is lower than assumed.Inaccurate quantification, typically leading to an overestimation of the analyte.
Formation of Interfering Degradants Degradation products may co-elute with the analyte or internal standard.Compromised peak purity and integration, leading to inaccurate and unreliable results.
Isotopic Exchange (D to H) Loss of deuterium (B1214612) from the labeled standard.The internal standard may appear as the unlabeled analyte, causing a "false positive" or artificially inflating the analyte's measured concentration. sigmaaldrich.com

To ensure analytical accuracy and reproducibility, it is imperative to use a well-characterized and stable internal standard. This involves:

Verifying the purity and concentration of the this compound reference material upon receipt and periodically thereafter.

Storing the material under the recommended conditions to minimize degradation. sigmaaldrich.com

Using solutions of the standard within their established period of stability.

By adhering to these principles, the integrity of the this compound reference material is maintained, thereby upholding the validity of the analytical data generated.

Advanced Applications and Future Research Directions of Deflazacort D5

Integration in Quantitative Proteomics and Metabolomics Research

Quantitative proteomics and metabolomics are powerful disciplines for biomarker discovery and understanding the pathophysiology of diseases. nih.govnih.gov The accuracy and reliability of these studies heavily depend on the use of appropriate internal standards for the precise quantification of biomolecules. thalesnano.comresolvemass.ca

Stable isotope-labeled compounds, such as Deflazacort-D5, are the gold standard for internal standards in mass spectrometry-based quantitative analysis. sigmaaldrich.comresearchgate.net The principle of stable isotope dilution mass spectrometry (SIDMS) involves adding a known amount of a deuterated standard to a sample. Because the deuterated standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences the same ionization and fragmentation processes in the mass spectrometer. sigmaaldrich.com This allows for the correction of variations in sample preparation, chromatographic separation, and mass spectrometric detection, leading to highly accurate and precise quantification. nih.gov

The use of deuterated steroids as internal standards is well-established for the analysis of steroid patterns in various biological fluids, which is crucial for diagnosing hormonal disorders. sigmaaldrich.complos.org For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods frequently employ deuterated internal standards for the simultaneous quantification of multiple steroids in human plasma and other biofluids. plos.orgacs.org this compound serves as an ideal internal standard for the quantification of deflazacort (B1670188) and its active metabolite, 21-desacetyldeflazacort, in pharmacokinetic studies. medchemexpress.comvulcanchem.comjddtonline.info The distinct mass shift between the deuterated standard and the non-deuterated analyte allows for their unambiguous detection and quantification. sigmaaldrich.com

Table 1: Application of Deuterated Steroids in Quantitative Analysis

Analytical Method Application Role of Deuterated Standard Reference
LC-MS/MS Quantification of deflazacort residues in wastewater Internal Standard vulcanchem.com
LC-MS/MS Quantification of multiple steroids in mammalian and avian circulation Internal Standard plos.org
LC-MS/MS Clinical diagnostic methods for hormone-related disorders Internal Standard sigmaaldrich.com

Metabolic flux analysis (MFA) is a powerful technique used to investigate the rates of metabolic reactions in a biological system. frontiersin.org Deuterium-labeled compounds can be used as tracers in MFA studies to follow the metabolic fate of a molecule and quantify the activity of specific metabolic pathways. vulcanchem.com The deuterium (B1214612) atoms act as a label that can be tracked through various metabolic transformations using mass spectrometry.

In the context of this compound, its deuterium labeling enables the precise tracking of its biotransformation. vulcanchem.com For example, it can be used to quantify the activity of enzymes involved in its metabolism, such as the CYP3A4-mediated 6β-hydroxylation, which is a major metabolic pathway for its active metabolite. vulcanchem.com By measuring the rate of formation of deuterated metabolites, researchers can gain insights into the metabolic flux through this pathway in different biological systems, such as human hepatocytes. vulcanchem.com This information is critical for understanding the drug's pharmacokinetics and potential drug-drug interactions.

Development of Novel Deuterated Steroids for Research

The strategic incorporation of deuterium into steroid molecules offers a promising avenue for the development of novel research tools and potentially improved therapeutic agents. gabarx.comnih.gov

The rational design of deuterated steroids involves the selective placement of deuterium atoms at specific positions within the molecule to achieve desired properties. uc.ptacs.org A key principle guiding this design is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond. gabarx.comresearchgate.net

By targeting metabolically labile sites with deuterium substitution, it is possible to enhance the metabolic stability of a steroid, leading to a longer biological half-life and altered pharmacokinetic profile. informaticsjournals.co.inresearchgate.net This approach, sometimes referred to as "metabolic switching," can also alter the ratio of metabolites formed. researchgate.net The design process often involves computational modeling to predict the sites most susceptible to metabolism and to guide the optimal placement of deuterium atoms. acs.org The goal is to improve the drug's properties without affecting its desired pharmacological activity. gabarx.com

In vitro models are essential for evaluating the pharmacological effects of newly designed deuterated steroids. nih.gov These studies aim to determine if the deuterium substitution alters the compound's potency, selectivity, or mechanism of action. gabarx.comnih.gov For glucocorticoids like deflazacort, in vitro assays would typically involve measuring the binding affinity to the glucocorticoid receptor (GR) and the subsequent transcriptional regulation of target genes. vulcanchem.com

Studies have shown that while deuterium substitution can significantly alter pharmacokinetics, it often does not affect the in vitro biochemical potency or selectivity of the molecule. nih.gov However, there have been instances where deuteration has been observed to increase the rate of metabolic clearance in vitro. gabarx.com Research on the effects of deuterium on steroid-receptor interactions has shown that the substitution can influence the dissociation rates of steroids from the glucocorticoid receptor, particularly for those with an 11-beta-hydroxyl group, suggesting a role in the stability of the steroid-receptor complex. nih.gov

Table 2: Pharmacodynamic Comparison of 21-Desacetylthis compound and Prednisolone (B192156)

Parameter 21-Desacetylthis compound Prednisolone Reference
GR Binding Affinity (Kd) 3.8 nM 5.2 nM vulcanchem.com

Innovative Analytical Technologies for Labeled Compounds

The analysis of deuterated compounds like this compound relies on sophisticated analytical technologies that can distinguish between the labeled and unlabeled forms of a molecule. brightspec.comansto.gov.au Mass spectrometry (MS) is the cornerstone of these analytical workflows, often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). protocols.ioresearchgate.net

LC-MS/MS is a widely used technique for the quantification of deuterated steroids. plos.orgprotocols.io This method offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte in complex biological matrices. protocols.io In a typical LC-MS/MS setup, the sample is first separated by LC, and then the components are ionized and analyzed by two mass analyzers in series (tandem mass spectrometry). oup.com The first mass analyzer selects the ion of interest (the parent ion), which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed by the second mass analyzer. oup.com This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive means of quantification. protocols.io

Other analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy can also be used to characterize deuterated compounds and confirm the position and extent of deuterium labeling. brightspec.comansto.gov.au High-resolution mass spectrometry (HRMS) is another powerful tool that provides highly accurate mass measurements, further enhancing the specificity of detection for labeled compounds. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Deflazacort
21-desacetyldeflazacort

High-Resolution Mass Spectrometry for Precise Isotopic Tracing

This compound serves as an excellent internal standard for quantitative analysis using high-resolution mass spectrometry (HRMS). The mass difference between the deuterated and non-deuterated forms allows for clear differentiation and accurate quantification of Deflazacort and its metabolites in complex biological matrices. medchemexpress.commedchemexpress.com This is crucial in pharmacokinetic studies, where researchers track the absorption, distribution, metabolism, and excretion (ADME) of the drug. clearsynth.comglpbio.com

The use of stable isotope-labeled compounds like this compound is a powerful technique in metabolomics and clinical studies. lifetechindia.com It enables researchers to trace the metabolic fate of Deflazacort, providing unparalleled insights into the biochemical pathways it undergoes. medchemexpress.com This method offers a significant advantage over radioactive isotopes as it is non-radioactive and does not pose a risk of radiation exposure. medchemexpress.com

PropertyValue
Molecular Formula C25H26D5NO6
Molecular Weight 446.55 g/mol
Isotopic Purity ≥98 atom% D
This table displays the key chemical properties of this compound.

Hyphenated Techniques for Comprehensive Characterization

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a predominant hyphenated technique where this compound is employed. This combination allows for the separation of Deflazacort and its metabolites from biological samples before their detection and quantification by the mass spectrometer. The use of deuterated standards like this compound in LC-MS-based assays is a cornerstone of modern bioanalytical chemistry, offering high sensitivity and selectivity.

Future research may involve the use of other hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS), particularly for the analysis of volatile metabolites of Deflazacort. The development of compound-specific isotope analysis (CSIA) methods using techniques like GC-qMS could provide further insights into the transformation processes of Deflazacort in various biological and environmental systems. medchemexpress.com

Contribution to Fundamental Understanding of Drug Metabolism and Action

The application of this compound extends beyond simple quantification, contributing significantly to a deeper, mechanistic understanding of drug behavior at a molecular level.

Elucidating Enzyme Mechanisms Through Isotope Effects

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly useful in studying the mechanisms of enzymes that metabolize drugs. By comparing the metabolism of Deflazacort and this compound, researchers can identify which steps in the metabolic pathway are rate-limiting and involve the breaking of a carbon-hydrogen bond.

Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.comglpbio.com This can lead to an improved half-life and a better toxicity profile for the drug. lifetechindia.com The study of these effects with this compound can provide crucial information for the design of new drugs with optimized pharmacokinetic properties. lifetechindia.com

Advancing Knowledge of Steroid Hormone Interactions at the Molecular Level

Deflazacort, like other glucocorticoids, exerts its effects by interacting with the glucocorticoid receptor (GR). medchemexpress.com The activated GR complex then modulates the expression of various genes. medchemexpress.com this compound can be used as a probe to study these interactions in detail. medchemexpress.com By using deuterated ligands, it may be possible to gain a more refined understanding of the binding kinetics and conformational changes of the glucocorticoid receptor upon ligand binding.

Q & A

Q. What is the molecular mechanism of Deflazacort-D5, and how does its deuterium substitution influence glucocorticoid receptor (GR) activation compared to non-deuterated Deflazacort?

this compound is a deuterated analog of Deflazacort, a prodrug converted to its active metabolite, 21-desacetyldeflazacort, which binds to GR to exert anti-inflammatory and immunosuppressive effects. The deuterium substitution at specific positions aims to alter pharmacokinetic properties (e.g., metabolic stability) without significantly changing receptor affinity. To study this, researchers should conduct in vitro GR binding assays and compare metabolic half-lives using liver microsomes or hepatocyte models. Isotopic effects on hydrogen-deuterium exchange can be analyzed via mass spectrometry (LC-MS/MS) .

Q. How can researchers validate the synthesis and purity of this compound to ensure reproducibility in preclinical studies?

Synthesis validation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and chemical structure. Purity (>98%) should be verified via HPLC with UV detection. For reproducibility, experimental protocols must detail reaction conditions, solvent systems, and purification steps. Cross-referencing with established deuterated compound synthesis guidelines (e.g., isotopic labeling best practices) is critical .

Q. What are the standard in vitro models for assessing this compound’s efficacy in inflammatory pathways?

Primary immune cells (e.g., human peripheral blood mononuclear cells) or cell lines (e.g., RAW 264.7 macrophages) are used to measure cytokine suppression (IL-6, TNF-α) via ELISA. Dose-response curves should compare this compound with its non-deuterated form and other glucocorticoids (e.g., prednisone). Include controls for GR antagonism (e.g., mifepristone) to confirm specificity .

Advanced Research Questions

Q. How do metabolic differences between this compound and non-deuterated Deflazacort impact bioavailability in in vivo models?

Deuterium substitution may slow CYP450-mediated metabolism, extending half-life. To test this, administer equimolar doses of both compounds to rodent models and collect plasma samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolite levels. Compare pharmacokinetic parameters (AUC, C~max~, t~1/2~) and correlate with pharmacodynamic endpoints (e.g., paw edema reduction). Ensure sample size calculations account for inter-individual variability .

Q. What experimental designs are optimal for resolving contradictions in reported efficacy data between this compound and other glucocorticoids?

Contradictions often arise from variability in experimental models (e.g., species-specific GR affinity) or dosing regimens. Use a factorial design to test multiple variables (e.g., dose, administration route, model organism). Meta-analyses of published data should assess heterogeneity via I² statistics and subgroup analyses. Transparently report limitations, such as batch-to-batch variability in drug formulation .

Q. How can isotopic labeling (e.g., this compound) improve tracer studies in glucocorticoid receptor dynamics?

Deuterium labeling enables tracking of drug distribution and metabolite formation via stable isotope-resolved metabolomics. Combine with fluorescence microscopy (e.g., GR-GFP fusion proteins) to visualize receptor translocation in real time. Validate findings with siRNA knockdowns or CRISPR-edited GR-null cell lines .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous tissue samples?

Mixed-effects models account for nested data structures (e.g., multiple tissue samples per subject). Non-linear regression (e.g., sigmoidal dose-response curves) quantifies EC~50~ values. For RNA-seq data from treated tissues, use pathway enrichment analysis (e.g., GSEA) to identify GR-regulated genes. Adjust for multiple comparisons via false discovery rate (FDR) correction .

Q. How can researchers address literature gaps in this compound’s long-term safety profile for chronic inflammatory conditions?

Conduct longitudinal studies in rodent models with endpoints including bone density (DEXA scans), adrenal function (ACTH stimulation tests), and histopathology. Compare results with non-deuterated glucocorticoids. Use systematic review frameworks (PRISMA) to identify understudied adverse effects in existing literature .

Methodological Guidance

Q. What are the best practices for integrating this compound data into a publication’s results section?

Present key findings in tables (e.g., pharmacokinetic parameters, cytokine suppression rates) and figures (e.g., dose-response curves, receptor activation timelines). Avoid duplicating data in text and visuals. Highlight statistically significant differences (p < 0.05) and effect sizes (Cohen’s d). Use supplementary materials for raw datasets or extended methodologies .

Q. How should contradictory findings between this compound studies be discussed in a manuscript?

Frame contradictions within the context of methodological differences (e.g., cell type, dosing schedule). Use funnel plots to assess publication bias in meta-analyses. Propose hypotheses (e.g., tissue-specific metabolism) for future validation. Explicitly state study limitations, such as small sample sizes or short observation periods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.